Product packaging for ADB-PINACA isomer 3(Cat. No.:)

ADB-PINACA isomer 3

Cat. No.: B1163606
M. Wt: 344.5
InChI Key: BIAATZFCIKCULE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-PINACA isomer 3 is a synthetic cannabinoid receptor agonist (SCRA) provided for forensic and pharmacological research purposes. This indazole-3-carboxamide compound is part of a class of new psychoactive substances that require careful scientific investigation to understand their properties and risks . Research Applications: This compound serves as a valuable reference material for researchers studying the structure-activity relationships of synthetic cannabinoids . It is particularly useful in forensic toxicology for the identification of novel psychoactive substances in biological samples and seized materials . Additionally, it enables pharmacological characterization of cannabinoid receptor interactions and signaling pathways . Mechanism of Action: this compound acts as an agonist at cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors . These receptors typically mediate cellular responses through Gi proteins, resulting in reduced intracellular cAMP levels when activated . The CB1 receptor, predominantly expressed in the central nervous system, mediates psychoactive effects, while CB2 receptors are primarily found in immune tissues . Chemical Features: Synthetic cannabinoids of this class typically contain four structural components: a heterocyclic indazole core, a carboxamide linker, a bulky lipophilic residue, and a hydrophobic side chain attached to the nitrogen atom of the indazole ring system . The specific stereochemical configuration and substitution pattern of isomer 3 may influence its receptor binding affinity and functional activity. Quality & Handling: This product is supplied with comprehensive analytical characterization. It is intended for research purposes only by qualified professionals in controlled laboratory settings. Strict handling protocols must be followed. This compound is NOT intended for human consumption and may pose significant health risks based on reports associated with related compounds . Researchers must comply with all applicable laws and regulations regarding the handling and use of controlled substance analogs.

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5

InChI

InChI=1S/C19H28N4O2/c1-3-5-9-13-23-16-12-8-7-10-14(16)17(22-23)19(25)21-15(18(20)24)11-6-4-2/h7-8,10,12,15H,3-6,9,11,13H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1

InChI Key

BIAATZFCIKCULE-HNNXBMFYSA-N

SMILES

O=C(N[C@H](C(N)=O)CCCC)C1=NN(CCCCC)C2=C1C=CC=C2

Synonyms

(S)-N-(1-amino-1-oxohexan-2-yl)-1-pentyl-1H-indazole-3-carboxamide

Origin of Product

United States

Chemical Synthesis and Structural Modifications

Synthetic Pathways for ADB-PINACA Core Structure

The core of ADB-PINACA is an indazole-3-carboxamide structure. diva-portal.orgontosight.ai The general synthesis involves the coupling of an activated indazole-3-carboxylic acid with an appropriate amino acid derivative. drugz.fr In the case of ADB-PINACA, this is typically L-tert-leucinamide. drugz.fr

A common synthetic route can be described in several key steps:

Indazole Formation/Functionalization: Starting with a suitable precursor, the indazole ring system is formed. The 3-position is then typically functionalized with a carboxyl group, often creating methyl 1H-indazole-3-carboxylate as an intermediate. europa.eu

Alkylation (Tail Addition): The indazole nitrogen is alkylated to add the "tail" of the molecule. For ADB-PINACA, this is a pentyl group, which can be introduced using a reagent like 1-bromopentane. unodc.org This step is critical as it can lead to the formation of regioisomers.

Amide Coupling (Head Addition): The carboxylic acid at the 3-position is activated and then reacted with the amino group of an amino acid derivative (the "head"). For ADB-PINACA, this is N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl), derived from tert-leucine. swgdrug.orgnih.gov Various coupling agents can be used for this step. nih.gov

Regioselective Synthesis of ADB-PINACA Isomer 3

The term "isomer 3" for ADB-PINACA typically refers to a regioisomer where the pentyl group is attached to a different nitrogen atom on the indazole core compared to the parent compound. The indazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position.

N1 vs. N2 Alkylation: The standard ADB-PINACA is the 1-pentyl-1H-indazole isomer. However, synthetic conditions can lead to the formation of the 2-pentyl-2H-indazole isomer. nih.gov This 2-alkyl-2H-indazole regioisomer is often a manufacturing impurity. nih.gov The ratio of N1 to N2 isomers can be influenced by reaction conditions such as the choice of base and solvent.

Challenges in Control: Achieving complete regioselectivity to produce only the N1 isomer is a significant synthetic challenge. The presence of the N2 isomer (the regioisomer) complicates the purification process and results in a product that is a mixture. The physiological and toxicological properties of such isomers are often not well-characterized. caymanchem.com

Precursor Chemical Analysis and Impurity Profiling

The analysis of precursor chemicals and the profiling of impurities in the final product are crucial for forensic and research purposes. Impurity profiles can provide signatures to link different batches of a substance to a common origin. acs.orgcore.ac.uk

Common Precursors: Key precursors for the synthesis of indazole-3-carboxamide cannabinoids include indazole-3-carboxylic acid and its esters, as well as the specific amino acid derivatives like L-tert-leucinamide. unodc.orgcaymanchem.com

Analytical Techniques: A combination of flash chromatography (F-LC) and liquid chromatography-mass spectrometry (LC-MS) is a powerful workflow for impurity profiling. acs.orgacs.org This allows for the separation and enrichment of minor components from the main active compound, enabling their structural elucidation. acs.orgresearchgate.net

Sources of Impurities: Impurities can arise from several sources:

Unreacted starting materials. core.ac.uk

Side-products from the reaction, such as regioisomers from the alkylation step. nih.gov

Variations in synthesis pathways, such as the use of different coupling agents (e.g., oxalyl chloride, HATU), which can produce distinct impurity signatures. nih.govresearchgate.net

Degradation products. nih.gov

The table below summarizes key precursors for the ADB-PINACA scaffold.

Precursor TypeSpecific Chemical NameRole in Synthesis
Indazole Core1H-Indazole-3-carboxylic acidThe central scaffold of the molecule. drugsandalcohol.ie
Indazole Core IntermediateMethyl 1H-indazole-3-carboxylateAn esterified form of the core used in coupling reactions. europa.eu
Alkyl Tail1-Bromopentane or 5-bromo-1-penteneProvides the pentyl or pent-4-ene tail. europa.euunodc.org
Amide Head GroupL-tert-leucinamide or L-tert-leucine methyl esterForms the carboxamide side chain and introduces chirality. drugz.freuropa.eu

Enantiospecific Synthesis and Chiral Resolution Techniques for SCRA Isomers

Most carboxamide-type SCRAs are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers ((S) and (R)). nih.gov This chirality arises from the amino acid-derived "head group."

Enantiospecific Synthesis: To produce a specific enantiomer, a chirally pure starting material is required. For example, the synthesis of (S)-ADB-PINACA utilizes L-tert-leucine or its derivatives. drugz.freuropa.eu Conversely, using D-tert-leucinate would yield the (R)-enantiomer. europa.eu Research has consistently shown that for many indazole-3-carboxamide SCRAs, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. nih.govnih.gov

Chiral Resolution: When a synthesis results in a racemic mixture (a 50:50 mix of (S) and (R) enantiomers), techniques are needed to separate them. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely employed technique for this purpose. nih.govresearchgate.net Specific columns, such as those based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Lux® Amylose-1), have shown high selectivity for separating SCRA enantiomers with terminal methyl ester groups. nih.govnih.gov Another technique, ultra-high performance supercritical fluid chromatography (UHPSFC), also offers excellent selectivity for separating stereoisomers.

Design and Synthesis of this compound Analogs and Derivatives for Research Applications

The design and synthesis of analogs are driven by the need to understand structure-activity relationships (SAR). By systematically modifying the four main structural components of the SCRA molecule (core, tail, linker, and head group), researchers can probe how these changes affect biological activity. diva-portal.org

Core Modification: While this article focuses on the indazole core, analogs can be created by replacing it with other heterocycles like indole (B1671886) or 7-azaindole. nih.govresearchgate.net

Tail Modification: The pentyl tail of ADB-PINACA can be altered. For example, replacing it with a hexyl group results in ADB-HINACA, while using a pent-4-ene tail creates MDMB-4en-PINACA. ljmu.ac.ukresearchgate.net Adding a fluorine atom to the tail, as in 5F-ADB-PINACA, is another common modification. drugz.fr

Head Group Modification: The tert-leucinamide head group can be substituted with other amino acid derivatives, such as those from valine or phenylalanine, to study the impact on receptor binding and potency. nih.gov The amide can also be replaced with an ester, as seen in the relationship between ADB-PINACA (amide) and MDMB-PINACA (methyl ester). cfsre.org

These synthetic modifications generate a library of related compounds, allowing for a systematic investigation of their pharmacological properties, which is essential for both forensic identification and fundamental scientific research.

Chromatographic Separation Techniques for Isomer Distinction

The structural similarity among ADB-PINACA isomers necessitates sophisticated chromatographic methods to achieve baseline separation, a prerequisite for unambiguous identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Analysis

LC-MS/MS is a powerful tool for the analysis of synthetic cannabinoids due to its high sensitivity and selectivity. d-nb.info However, the co-elution of isomers with identical mass-to-charge ratios (m/z) can be a significant hurdle.

In one study, a developed LC-MS/MS method was used to analyze 130 cannabinoids. While the method successfully separated many compounds in a 13-minute run, ADB-PINACA and its isomers 2, 3, and 4 produced unresolved chromatographic peaks. mdpi.comresearchgate.net These isomers also shared the same multiple reaction monitoring (MRM) transitions, making their individual quantification challenging without complete chromatographic separation. mdpi.com Despite this, the method was validated with a limit of quantification (LOQ) of 0.1 ng/mL for all analytes. mdpi.comresearchgate.net

Another study provided specific precursor and product ion information for this compound, with a precursor ion at m/z 345.292 and product ions at m/z 71 and 10. This highlights the importance of carefully selected MRM transitions for maximizing selectivity, even in the absence of complete chromatographic resolution.

Table 1: LC-MS/MS Parameters for this compound

Parameter Value
Precursor Ion (m/z) 345.292
Product Ion 1 (m/z) 71
Product Ion 2 (m/z) 10

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Isomer Resolution

GC-MS is a widely used technique in forensic laboratories for the analysis of volatile and semi-volatile compounds. The electron ionization (EI) mass spectra of ADB-PINACA isomers can exhibit subtle differences in fragmentation patterns, aiding in their differentiation.

For this compound, the characteristic base peak in the mass spectrum is observed at m/z 215, with other significant fragments at m/z 300 and 145. policija.siswgdrug.org A specific GC-MS method utilized a HP1-MS column with a runtime of approximately 12.02 minutes. policija.si The differentiation of ADB-PINACA isomers using GC-MS relies on both retention time differences and unique fragmentation patterns. swgdrug.orgcfsre.org The Cayman Spectral Library is a valuable resource that contains GC-MS data for numerous synthetic cannabinoids, including this compound, which can be used for comparison and identification. caymanchem.com

Table 2: GC-MS Data for this compound

Parameter Value
Retention Time (min) 12.02 policija.si
Base Peak (m/z) 215 policija.siswgdrug.org
Major Fragment 1 (m/z) 300 policija.siswgdrug.org

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Challenging Isomer Separations

While specific data on the use of SFC-MS for the separation of this compound is not prevalent in the provided results, SFC is a recognized technique for separating challenging isomeric compounds. Its unique properties, combining the characteristics of both gas and liquid chromatography, can offer alternative selectivity for isomers that are difficult to resolve by conventional LC or GC methods.

Chiral Chromatography (HPLC-PDA-QToF-MS/MS) for Enantiomeric Purity Assessment

Many synthetic cannabinoids, including the structural class to which ADB-PINACA belongs, possess a chiral center, meaning they can exist as two enantiomers (mirror images). who.intresearchgate.net These enantiomers often exhibit different biological activities. Chiral chromatography is essential for separating and quantifying the individual enantiomers.

Studies on related synthetic cannabinoids have successfully employed chiral High-Performance Liquid Chromatography (HPLC) coupled with photodiode array (PDA) and quadrupole time-of-flight mass spectrometry (QToF-MS/MS) to determine the enantiomeric purity of seized samples. researchgate.netnih.gov For instance, analysis of various synthetic cannabinoids revealed a predominance of the (S)-enantiomer. researchgate.netresearchgate.netnih.gov The development of such chiral methods is crucial for a complete chemical profile of a sample containing this compound, as the stereochemistry can significantly impact its pharmacological effects. researchgate.net

Spectroscopic Characterization for Precise Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound, which is indispensable for the definitive identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous differentiation of isomers. The structural confirmation of this compound has been achieved through NMR analysis, in conjunction with other techniques like MS and HPLC-TOF. policija.sipolicija.si The synthesis and characterization of various synthetic cannabinoid isomers, including those of the indazole-3-carboxamide type, have relied heavily on ¹H and ¹³C NMR to confirm the correct regioisomeric structure. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification of novel psychoactive substances (NPS), including isomers of synthetic cannabinoids like ADB-PINACA. scispace.com HRMS provides highly accurate mass measurements, which aids in the determination of the elemental composition of a molecule. scispace.com This capability is crucial for differentiating between isomers that have the same nominal mass but different exact masses due to slight variations in their atomic composition.

In the analysis of ADB-PINACA and its isomers, techniques such as liquid chromatography-time-of-flight mass spectrometry (LC-TOF/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have proven effective. cfsre.orgucsf.edu These methods combine the separation power of liquid chromatography with the high mass accuracy of TOF or QTOF mass analyzers. While isomers like ADB-PINACA and AB-PINACA share the same molecular formula and parent mass, their fragmentation patterns upon ionization differ, allowing for their differentiation. cfsre.org For instance, under electron ionization, indazole-containing compounds like ADB-PINACA isomers tend to produce fragment ions that are one m/z unit heavier than their indole-containing counterparts. nih.gov

A study utilizing ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) successfully separated and identified four synthetic cannabinoid isomers, including ADB-BINACA and AB-PINACA. chrom-china.com The method employed a C18 column and gradient elution, demonstrating that even with very similar polarities, chromatographic separation is achievable. chrom-china.com However, another study reported that ADB-PINACA and three of its isomers (2, 3, and 4) showed unresolved chromatographic peaks under their specific LC-MS/MS conditions, highlighting the challenge of isomer separation. mdpi.com

The fragmentation of ADB-PINACA typically involves characteristic losses. For example, the loss of the cyclohexylmethyl group from certain fragments can generate ions characteristic of the indazole core (m/z 145.0395 and 163.0499). d-nb.info The analysis of these unique fragmentation patterns is essential for the definitive identification of a specific isomer like this compound, especially when chromatographic separation is not fully achieved.

Table 1: Key HRMS Characteristics for ADB-PINACA Isomer Analysis

PropertyDescriptionRelevance to Isomer 3
Parent Mass The exact mass of the molecular ion.Identical for all ADB-PINACA isomers (C19H28N4O2, 344.5 g/mol ). caymanchem.com
Fragmentation Pattern The unique set of fragment ions produced upon ionization.Differences in fragmentation are key to distinguishing isomer 3 from other isomers. cfsre.org
Chromatographic Retention Time The time it takes for a compound to pass through the chromatography column.Can be used for differentiation if separation is successful, though some methods report co-elution. chrom-china.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. libretexts.orgspecac.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that acts as a molecular "fingerprint". libretexts.orgspecac.com This method can be particularly useful in distinguishing isomers where the type or position of functional groups differs.

For synthetic cannabinoids, the IR spectrum reveals key structural features. unodc.org The carbonyl (C=O) stretching vibration, typically found in the 1680-1750 cm⁻¹ region, is a prominent feature for amide-containing compounds like this compound. savemyexams.comwiley.com The position and appearance of this band can be influenced by the surrounding molecular structure. Additionally, N-H stretching vibrations (around 3300-3500 cm⁻¹) and C-H stretching vibrations (around 2850-3300 cm⁻¹) are expected. savemyexams.com

Table 2: Expected IR Absorption Regions for this compound

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
AmideN-H stretch3300-3500 savemyexams.com
AlkylC-H stretch2850-3300 savemyexams.com
AmideC=O stretch1680-1750 savemyexams.com
Aromatic/IndazoleC=C stretch~1620-1680
Alkyl/AmineC-N stretch1000-1300
Fingerprint RegionVarious bends and stretches400-1500 libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions. libretexts.org The part of a molecule responsible for this absorption is known as a chromophore. vscht.czupi.edu For synthetic cannabinoids like this compound, the conjugated π-electron system of the indazole ring acts as the primary chromophore. drugsandalcohol.ie

While UV-Vis spectroscopy is generally less specific than MS or IR for structural elucidation, it can provide useful information. drugsandalcohol.ie The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. This compound is reported to have absorption maxima at approximately 209 nm and 302 nm. caymanchem.com Molecules with extended conjugated systems tend to absorb at longer wavelengths. libretexts.org

A significant limitation of UV-Vis spectroscopy in the context of isomer differentiation is that compounds with identical chromophores will have very similar UV spectra. drugsandalcohol.ie Therefore, without prior chromatographic separation, it is difficult to distinguish between positional isomers like the different ADB-PINACA isomers based on their UV-Vis spectra alone.

Development and Validation of Analytical Protocols for Isomer-Specific Detection

The development and validation of robust analytical protocols are critical for the accurate, isomer-specific detection of synthetic cannabinoids. mdpi.comunodc.org Given the structural similarities and potential for co-elution, methods must be optimized to ensure selectivity and sensitivity. mdpi.comresearchgate.net

The validation process for an analytical method typically involves assessing several key parameters:

Selectivity/Specificity: The ability of the method to differentiate the analyte from other compounds, including isomers. chrom-china.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net For a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method analyzing 130 cannabinoids, the LOQ was established at 0.1 ng/mL for most analytes. mdpi.com

Linearity: The range over which the analytical response is directly proportional to the concentration of the analyte. chrom-china.com

Accuracy and Precision: How close the measured value is to the true value and the degree of scatter in a series of measurements, respectively. researchgate.net

Recovery and Matrix Effects: The efficiency of the extraction process and the influence of the sample matrix on the analytical signal. chrom-china.com

Several studies have focused on developing methods for synthetic cannabinoid isomers. An UHPLC-HRMS method was validated for the determination of two pairs of amide synthetic cannabinoid isomers, achieving baseline separation and demonstrating good linearity (R² > 0.99) and precision (RSDs < 10%). chrom-china.com In contrast, another study highlighted the difficulty in separating ADB-PINACA and its isomers 2, 3, and 4, which co-eluted, necessitating reliance on mass spectral data for identification. mdpi.com This underscores the importance of combining high-resolution chromatography with high-resolution mass spectrometry. All identifications should be confirmed by comparison to analytical data from a certified reference material. cfsre.org

Establishment of Analytical Reference Standards for this compound and its Metabolites

The availability of high-purity, certified analytical reference standards is fundamental for the unambiguous identification and quantification of this compound and its metabolites. unodc.orgbertin-bioreagent.com These standards are used to confirm the identity of an unknown substance by comparing its analytical data (e.g., retention time, mass spectrum, IR spectrum) with that of the known standard. cfsre.org

Commercial suppliers provide this compound as an analytical reference standard, often with a purity of ≥98%. caymanchem.com These standards are intended for research and forensic applications only. caymanchem.combertin-bioreagent.com

The study of drug metabolism is also critically dependent on reference standards. In vitro studies using human hepatocytes have been employed to identify the major metabolites of related compounds like ADB-PINACA and 5F-ADB-PINACA. researchgate.net These studies identified metabolites formed through processes like pentyl hydroxylation, oxidation, and carboxylation. researchgate.netnih.gov For ADB-PINACA isomer 4, which is structurally related to isomer 3, it is predicted that metabolites could include hydroxylated derivatives, though specific biomarkers have not yet been fully characterized. vulcanchem.com The identification of these metabolites in experimental incubations is greatly aided by the availability of synthesized metabolite standards. d-nb.info The results from these metabolism studies guide analytical standard manufacturers in producing relevant reference materials for forensic and clinical testing. d-nb.info

Conclusion

ADB-PINACA isomer 3 represents a specific and distinct chemical entity within the vast and evolving landscape of synthetic cannabinoids. While its chemical and physical properties have been characterized for analytical and forensic purposes, a significant knowledge gap remains regarding its pharmacological and toxicological effects. The study of such isomers highlights the complexity of the synthetic cannabinoid phenomenon and underscores the ongoing need for comprehensive research to understand the potential risks associated with these novel psychoactive substances.

In Vitro and Non Human in Vivo Metabolic Pathways and Metabolite Identification

Phase I Biotransformation Mechanisms.researchgate.netnih.govwikipedia.org

Phase I reactions introduce or expose functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. For ADB-PINACA, these transformations primarily occur on the pentyl chain and the tert-butyl moiety.

A major metabolic route for ADB-PINACA is the hydroxylation of its pentyl side chain. researchgate.netnih.govwikipedia.org This process can be followed by further oxidation to form ketone metabolites. researchgate.netnih.govwikipedia.org Studies have identified several mono-hydroxylated metabolites, with hydroxylation occurring at various positions on the pentyl group. researchgate.netnih.govnih.gov Dihydroxylated metabolites have also been observed, indicating multiple sites of oxidative attack. nih.govdiva-portal.org The formation of these hydroxylated and ketone derivatives is a key feature of ADB-PINACA's Phase I metabolism. researchgate.netnih.govwikipedia.org

Table 1: Key Hydroxylation and Oxidation Metabolites of ADB-PINACA

Metabolite Type Description
Pentyl Hydroxylation Addition of a hydroxyl group to the pentyl side chain. researchgate.net
Ketone Formation Oxidation of a hydroxylated pentyl group to a ketone. researchgate.netnih.gov
Dihydroxylation Addition of two hydroxyl groups to the molecule. nih.govdiva-portal.org

While N-dealkylation is a common metabolic pathway for some synthetic cannabinoids, it has not been reported as a major route for ADB-PINACA. nih.govresearchgate.net Instead, amide hydrolysis is a significant biotransformation. This reaction cleaves the amide bond, leading to the formation of a carboxylic acid metabolite. nih.gov The resulting ADB-PINACA carboxylic acid is often a major metabolite found in in vitro studies. nih.gov

Beyond simple hydroxylation, further oxidation leads to the formation of various metabolites. Ketone formation on the pentyl chain is a prominent pathway. researchgate.netnih.gov Carboxylation, resulting in the formation of a pentanoic acid metabolite, has also been identified as a major metabolic step. researchgate.netucsf.edu This pentanoic acid derivative is considered an optimal marker for ADB-PINACA intake. researchgate.netnih.gov Some studies on related compounds have also noted epoxide formation followed by hydrolysis. nih.gov

N-Dealkylation and Amide Hydrolysis Products

Phase II Conjugation Metabolites (e.g., Glucuronidation).researchgate.netnih.govdiva-portal.org

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Glucuronidation is a major Phase II pathway for ADB-PINACA and its metabolites. researchgate.netnih.govdiva-portal.org Hydroxylated metabolites, in particular, can undergo glucuronidation. diva-portal.org The use of β-glucuronidase in analytical procedures is often necessary to deconjugate these metabolites for detection. diva-portal.orgfrontiersin.org

Identification of Cytochrome P450 (CYP) Isoenzymes and Other Enzymes Involved in Metabolism.

The cytochrome P450 (CYP) system is the primary family of enzymes responsible for Phase I metabolism of many drugs, including synthetic cannabinoids. Studies on analogous compounds suggest that CYP3A4 and CYP3A5 are major isoenzymes involved in the hydroxylation reactions. mdpi.comresearchgate.net For some related synthetic cannabinoids, CYP2C8, CYP2C9, and CYP2C19 have also been implicated to a lesser extent. mdpi.comresearchgate.net In addition to CYPs, carboxylesterases, specifically CES1, have been identified as the key enzymes responsible for the amide hydrolysis of related compounds like AB-PINACA. nih.gov

Application of Human Hepatocyte and Liver Microsome Models for Metabolic Profiling.researchgate.netnih.govnih.govnih.govd-nb.inforesearchgate.net

Human hepatocytes and human liver microsomes (HLM) are the gold standard in vitro models for studying drug metabolism. nih.govfrontiersin.org Pooled cryopreserved human hepatocytes are frequently used as they contain a full complement of Phase I and Phase II metabolic enzymes, providing a comprehensive profile of the metabolites formed. nih.govresearchgate.netnih.govnih.gov Studies have successfully incubated ADB-PINACA with human hepatocytes to identify numerous metabolites, including those resulting from hydroxylation, ketone formation, and glucuronidation. researchgate.netnih.govwikipedia.org HLM incubations are also valuable, particularly for investigating the role of specific enzyme systems like CYPs and for determining metabolic stability. nih.govmdpi.comresearchgate.net These models have been instrumental in identifying the major metabolic pathways and proposing reliable biomarkers for detecting ADB-PINACA consumption. researchgate.netnih.govd-nb.info

Table 2: In Vitro Models for ADB-PINACA Metabolism Studies

Model Application Key Findings
Human Hepatocytes Comprehensive metabolic profiling (Phase I & II) Identification of hydroxylation, oxidation, and glucuronidation metabolites. researchgate.netnih.govnih.gov

Comparative Metabolic Studies of ADB-PINACA Isomer 3 with Related SCRA Structures

Direct metabolic studies on this compound are not extensively documented in scientific literature. However, a robust understanding of its likely metabolic pathways can be extrapolated from the comprehensive research conducted on its structural analogs, primarily ADB-PINACA and other related indole (B1671886) and indazole-3-carboxamide SCRAs.

This compound, formally known as (S)-N-(1-amino-1-oxohexan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, is a regioisomer of ADB-PINACA. caymanchem.com The primary structural difference lies in the amino acid amide portion of the molecule. While ADB-PINACA incorporates a tert-leucine moiety (a dimethylbutanamide group), isomer 3 features a hexanamide (B146200) group. This seemingly subtle variation is expected to significantly influence its metabolic profile.

In vitro studies of ADB-PINACA, typically utilizing human hepatocytes and liver microsomes, have identified several major metabolic transformations. researchgate.netnih.gov These include:

Hydroxylation: Primarily occurring on the N-pentyl chain, leading to the formation of various hydroxypentyl metabolites.

Oxidation: Subsequent oxidation of hydroxylated metabolites to form ketone derivatives (e.g., ADB-PINACA ketopentyl). researchgate.netnih.gov

Glucuronidation: Phase II conjugation of hydroxylated metabolites. researchgate.netnih.gov

Amide Hydrolysis: Cleavage of the amide bond, although to a lesser extent for ADB-PINACA compared to some other SCRAs.

When comparing ADB-PINACA with its 5-fluoropentyl analog, 5F-ADB-PINACA, studies show that the presence of the fluorine atom directs metabolism towards oxidative defluorination, ultimately yielding a carboxylic acid metabolite. researchgate.netnih.gov This highlights how minor structural modifications can create distinct metabolic markers.

For this compound, the linear hexanamide side chain, in contrast to the sterically hindered tert-butyl group in ADB-PINACA, is anticipated to be more susceptible to metabolic enzymes. This could lead to different primary metabolic pathways or a different distribution of common metabolites. For instance, metabolism along the hexyl chain could be more prominent.

Studies on other SCRAs with different side chains, such as ADB-CHMINACA (containing a cyclohexylmethyl group) and ADB-HEXINACA (with a hexyl tail), have shown that biotransformations predominantly occur on these alkyl tails. d-nb.inforesearchgate.net For example, ADB-CHMINACA metabolism mainly involves hydroxylation of the cyclohexylmethyl group. d-nb.inforesearchgate.net

Therefore, in a comparative context, while this compound will likely undergo pentyl chain hydroxylation similar to ADB-PINACA, the metabolism of its hexanamide moiety could present unique pathways not observed with the tert-leucine structure of its primary isomer.

Table 1: Comparative Metabolic Reactions in Related SCRAs

CompoundPrimary Metabolic ReactionsKey Metabolites
ADB-PINACA Pentyl hydroxylation, Oxidation, GlucuronidationHydroxypentyl-ADB-PINACA, ADB-PINACA ketopentyl
5F-ADB-PINACA Oxidative defluorination, Carboxylation5-hydroxypentyl-ADB-PINACA, ADB-PINACA pentanoic acid
ADB-CHMINACA Cyclohexylmethyl hydroxylationHydroxycyclohexylmethyl-ADB-CHMINACA
AB-PINACA Carboxamide hydrolysis, Pentyl hydroxylationAB-PINACA carboxylic acid, Hydroxypentyl-AB-PINACA

This table is generated based on available research on the respective compounds and is intended for comparative purposes.

Prediction of Metabolite Structures using In Silico Tools

In the absence of direct empirical data, in silico metabolite prediction tools serve as a valuable resource for anticipating the metabolic fate of new compounds like this compound. These software programs, such as MetaSite, utilize knowledge of common metabolic enzyme activities (e.g., Cytochrome P450 enzymes) and the chemical structure of a substrate to predict likely sites of metabolism. nih.gov

For this compound, in silico models would likely predict the following metabolic transformations:

N-Pentyl Chain Hydroxylation: Similar to ADB-PINACA, the pentyl chain represents a primary site for hydroxylation at various positions, leading to a series of isomeric monohydroxylated metabolites. Subsequent oxidation would yield corresponding ketone metabolites.

Hexanamide Chain Metabolism: The linear alkyl chain of the hexanamide moiety is a probable target for hydroxylation. This would result in a series of hydroxyhexanamide metabolites, which could be further oxidized to ketones or carboxylic acids. This pathway would be distinct from the metabolism of the tert-leucine group in ADB-PINACA.

Indazole Ring Hydroxylation: Hydroxylation on the indazole ring system is a common metabolic pathway for many indazole-3-carboxamide SCRAs and is also predicted for this compound.

Amide Bond Hydrolysis: The amide linkage is susceptible to hydrolysis by carboxylesterases, which would cleave the molecule into 1-pentyl-1H-indazole-3-carboxylic acid and (S)-2-aminohexanamide. The rate and extent of this hydrolysis relative to ADB-PINACA would be of interest, given the different steric hindrance around the amide bond.

Phase II Conjugation: The primary hydroxylated metabolites generated through the aforementioned pathways would be expected to undergo glucuronidation, a common Phase II metabolic route that increases water solubility and facilitates excretion.

Table 2: Predicted Metabolites of this compound

Predicted Metabolite TypePredicted Site of MetabolismResulting Structure
Monohydroxylation Pentyl ChainHydroxypentyl-ADB-PINACA isomer 3
Monohydroxylation Hexanamide ChainHydroxyhexanamide-ADB-PINACA isomer 3
Monohydroxylation Indazole RingHydroxyindazole-ADB-PINACA isomer 3
Oxidation Hydroxylated Pentyl ChainKetopentyl-ADB-PINACA isomer 3
Amide Hydrolysis Carboxamide Linkage1-pentyl-1H-indazole-3-carboxylic acid
Glucuronidation Hydroxyl GroupsHydroxylated metabolite glucuronides

This table represents predicted metabolites based on in silico principles and knowledge of SCRA metabolism. Empirical validation is required.

Molecular Pharmacology and Receptor Interaction Studies in Vitro

Cannabinoid Receptor Type 1 (CB1) Binding Affinity (Ki)

Binding affinity, often expressed as the inhibition constant (Ki), indicates how strongly a compound binds to a receptor. A lower Ki value signifies a higher binding affinity. While specific binding affinity data for ADB-PINACA isomer 3 is not extensively documented in publicly available research, data for the parent compound, ADB-PINACA, and its other isomers provide valuable context.

ADB-PINACA itself demonstrates high affinity for the CB1 receptor. For instance, one study reported a Ki value of 0.58 nM for ADB-PINACA at the human CB1 receptor researchgate.net. Another study involving various synthetic cannabinoids found that ADB-PINACA had a dose-response EC50 of 0.09 nM in a CB1R biosensor assay biorxiv.orgbiorxiv.org. The structural features of ADB-PINACA, particularly the tert-butyl group, contribute to this high affinity nih.gov. Isomeric variations can influence this binding. For example, 5F-ADB-PINACA, a fluorinated analog, also shows high CB1 receptor affinity, with a reported Ki value of 0.55 nM researchgate.net.

It is important to note that the specific stereochemistry of an isomer can significantly impact its binding affinity. However, without direct experimental data for this compound, its precise CB1 binding affinity remains to be definitively characterized.

Cannabinoid Receptor Type 2 (CB2) Binding Affinity (Ki)

Similar to the CB1 receptor, ADB-PINACA and its analogs exhibit high binding affinity for the CB2 receptor. For ADB-PINACA, a Ki value of 0.68 nM at the CB2 receptor has been reported researchgate.net. This indicates that ADB-PINACA is a potent binder to both cannabinoid receptors.

The fluorinated analog, 5F-ADB-PINACA, has a reported Ki of 0.694 nM at CB2 receptors nih.gov. Another related compound, ADB-BUTINACA, shows a Ki of 0.912 nM for the hCB2 receptor who.int. These findings suggest that compounds within the ADB-PINACA family generally possess sub-nanomolar to low nanomolar binding affinities for the CB2 receptor. The specific binding affinity of this compound for the CB2 receptor would require dedicated experimental evaluation.

CompoundCB1 Ki (nM)CB2 Ki (nM)
ADB-PINACA0.58 researchgate.net0.68 researchgate.net
5F-ADB-PINACA0.55 researchgate.net0.694 nih.gov
ADB-BUTINACA0.299 who.int0.912 who.int

Functional Receptor Activity Assays (e.g., cAMP Inhibition, β-arrestin Recruitment, GTPγS Binding)

Functional assays determine the cellular response following compound binding to the receptor. Many synthetic cannabinoids, including ADB-PINACA and its relatives, act as full agonists at cannabinoid receptors, meaning they elicit a maximal response.

Studies have shown that ADB-PINACA and its analogs are potent full agonists at both CB1 and CB2 receptors. In a fluorometric assay of membrane potential, ADB-PINACA demonstrated potent agonism at both CB1 and CB2 receptors researchgate.net. Functional activity is often measured by the half-maximal effective concentration (EC50), with a lower value indicating greater potency. For ADB-PINACA, EC50 values at CB1 and CB2 receptors have been reported to be in the low nanomolar range researchgate.net.

Functional assays can also assess different signaling pathways, such as G-protein-mediated signaling (e.g., cAMP inhibition, GTPγS binding) and β-arrestin recruitment. For instance, ADB-BUTINACA has been shown to be a potent full agonist in a fluorescence-based membrane assay and also demonstrated pronounced biased agonism through the recruitment of β-arrestin 2 who.int. Specifically, it had an EC50 of 19 nM for β-arrestin 2 recruitment at the CB1 receptor and 1.79 nM at the CB2 receptor who.int. A study on ADB-BINACA reported an EC50 of 6.36 nM in a β-arrestin 2 recruitment assay for CB1 activation nih.govacs.orgnih.gov. These findings highlight the potent and efficacious nature of these compounds in activating downstream signaling pathways.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs/Isomers

The structure-activity relationship (SAR) of synthetic cannabinoids provides insights into how molecular structure influences pharmacological activity. For the ADB-PINACA family, several key structural features determine their interaction with cannabinoid receptors nih.gov.

Indazole Core: The indazole core is a common feature in many potent synthetic cannabinoids, contributing to high receptor affinity nih.govvu.lt.

Amino Acid Head Group: The tert-leucine moiety in ADB-PINACA is crucial for its high potency. SAR studies have consistently shown that a tert-butyl group in this position leads to higher affinity and potency compared to other alkyl groups like iso-propyl or benzyl (B1604629) nih.govnih.gov.

Linker: The amide linker connects the head group to the core and is important for proper orientation within the receptor binding pocket.

Tail Group: The N-pentyl chain in ADB-PINACA also contributes to its binding affinity. Modifications to this chain, such as fluorination (as in 5F-ADB-PINACA), can further enhance potency researchgate.net.

The specific isomeric form of a compound, such as this compound, relates to the spatial arrangement of its atoms. Even subtle changes in stereochemistry can lead to significant differences in pharmacological activity frontiersin.org. For example, studies on other synthetic cannabinoids have shown that the (S)-enantiomer is often more potent than the (R)-enantiomer frontiersin.org. Without specific data for isomer 3, its exact SAR profile can only be inferred from the general principles established for the ADB-PINACA class.

Comparison of Pharmacological Profiles Among ADB-PINACA Isomers and Related SCRAs

When comparing the pharmacological profiles of ADB-PINACA isomers and other SCRAs, it is evident that small structural modifications can lead to significant changes in potency and efficacy. For instance, the addition of a fluorine atom to the pentyl tail of ADB-PINACA to form 5F-ADB-PINACA generally results in increased potency at the CB1 receptor researchgate.net.

Comparing indole (B1671886) and indazole core structures, indazole-containing compounds like ADB-PINACA are generally more potent than their indole counterparts (e.g., ADBICA) researchgate.netdrugz.fr. Furthermore, within the indazole class, compounds with a tert-leucinamide group (like ADB-PINACA) are more potent at both CB1 and CB2 receptors than those with a valinamide (B3267577) substituent (like AB-PINACA) drugz.fr. The additional methyl group in the tert-leucine structure of ADB-PINACA contributes to a significant increase in potency at the CB1 receptor compared to the valine structure of AB-PINACA drugz.fr.

Investigation of Ligand Efficacy and Potency at Cannabinoid Receptors

The efficacy of a ligand describes its ability to produce a biological response upon binding to a receptor, while potency refers to the concentration of the ligand required to produce a defined effect. Research has consistently shown that ADB-PINACA and its analogs are not only potent but also highly efficacious agonists at cannabinoid receptors researchgate.netdrugz.fr.

In functional assays, many of these compounds act as full agonists, meaning they produce a maximal response, often greater than that of the endogenous cannabinoid 2-AG or the classic phytocannabinoid THC mdpi.com. For example, in a fluorometric imaging plate reader (FLIPR) assay, indazoles and indoles with an L-tert-leucinamide group, like ADB-PINACA, were more potent at both CB1 and CB2 receptors than their L-valinamide counterparts drugz.fr. Specifically, the tert-leucinamide group conferred a 17-fold increase in potency at CB1 receptors compared to the valinamide-containing analog drugz.fr. This high potency and efficacy are key characteristics of the ADB-PINACA family of synthetic cannabinoids.

Computational Chemistry and Cheminformatics for Structural and Biological Predictions

Molecular Docking Simulations with Cannabinoid Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For synthetic cannabinoids, docking simulations are typically performed with models of the human cannabinoid receptors, CB1 and CB2, to predict binding affinity and mode of interaction.

While specific docking studies for ADB-PINACA isomer 3 are not publicly available, research on analogous compounds provides a strong basis for prediction. Studies on various indazole-3-carboxamide SCRAs have demonstrated that these compounds generally bind within the same pocket of the CB1 and CB2 receptors as Δ⁹-tetrahydrocannabinol (THC). elifesciences.org The indazole core, the N-pentyl chain, and the amino acid head group all contribute to the binding affinity. acs.orgnih.gov

Ensemble docking of related compounds at the CB1 receptor has revealed a steric basis for the observed structure-activity relationships (SARs). acs.org The affinity and potency are influenced by the heterocyclic core (with indazole generally showing higher affinity than indole) and the nature of the amino acid side chain. acs.orgnih.gov For this compound, the (S)-α-amino-amide of the hexanamide (B146200) side chain is a key structural feature. Docking studies on similar compounds, such as 5F-ADB-PINACA, show that the tert-butyl group of the leucinamide moiety fits into a specific sub-pocket of the receptor. nih.gov It is predicted that the butyl side chain of the hexanamide group in this compound would occupy a similar space, influencing its binding orientation and affinity. Molecular docking studies on AB-PINACA and other analogs have further confirmed that interactions with site I of human serum albumin (HSA) are also likely, which can influence the compound's pharmacokinetic profile. mdpi.com

Table 1: Predicted Interactions of this compound with Cannabinoid Receptors Based on Analog Data

Interacting Residue TypePredicted Interaction with this compoundSignificance
Hydrophobic residuesThe N-pentyl tail and the butyl side chain of the hexanamide group are expected to form van der Waals interactions with non-polar residues in the binding pocket.Anchors the ligand within the receptor.
Polar residuesThe amide linker and the terminal amide group are likely to form hydrogen bonds with polar residues at the mouth of the binding pocket.Stabilizes the ligand-receptor complex.
Aromatic residuesThe indazole core is predicted to engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.Contributes to binding affinity and specificity.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. When applied to a ligand-receptor complex, MD simulations can provide insights into the stability of the binding pose predicted by docking, the conformational changes in the receptor upon ligand binding, and the key interactions that persist over time.

While no specific MD simulation studies on this compound have been published, the methodology has been applied to other synthetic cannabinoids, such as MDMB-FUBINACA, to understand their binding and unbinding mechanisms from the CB1 receptor. elifesciences.org These simulations reveal that the stability of the complex is dependent on a network of interactions, including hydrogen bonds and hydrophobic contacts. elifesciences.org For this compound, an MD simulation would likely show that the initial docked pose is largely stable, with some flexibility in the pentyl tail and the hexanamide side chain. The simulation would also be able to highlight the role of water molecules in mediating interactions between the ligand and the receptor. A combination of molecular docking and MD simulations has been effectively used to study adamantane-derived indoles, providing a robust model for predicting the behavior of novel cannabimimetic compounds. acs.org

Quantum Chemical Calculations for Electronic Structure and Conformation Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure, preferred conformation, and vibrational frequencies of a molecule. d-nb.info These calculations are valuable for confirming the identity of a compound when compared with experimental spectroscopic data (e.g., FTIR and NMR).

For novel synthetic cannabinoids like MDMB-4en-PINACA, a compound structurally related to the PINACA family, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular geometry and calculate vibrational frequencies. d-nb.info This allows for the confident assignment of bands in the experimental infrared spectrum. d-nb.info Similar calculations for this compound would involve an initial conformational search using a molecular mechanics force field (like MMFF94) to identify low-energy conformers. d-nb.info The most stable conformers would then be subjected to geometry optimization and frequency calculations using DFT. d-nb.info

Table 2: Predicted Computable Properties for this compound

PropertyPredicted Value/InformationMethod of Prediction
Molecular Weight344.5 g/mol PubChem
Molecular FormulaC₁₉H₂₈N₄O₂PubChem
XLogP33.7PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count9PubChem
Exact Mass344.22122615 DaPubChem
Topological Polar Surface Area90 ŲPubChem
Heavy Atom Count25PubChem
Formal Charge0PubChem
Complexity443PubChem
(Data sourced from PubChem CID 124523347) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model based on a training set of compounds with known activities, the activity of new or untested compounds can be predicted.

Several QSAR studies have been conducted on synthetic cannabinoids to predict their binding affinity for the CB1 receptor. nih.govmdpi.comresearchgate.net These models typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov A reliable QSAR model for synthetic cannabinoids was developed using partial least squares (PLS) regression, which was able to predict the CB1R-binding affinities of a range of compounds. nih.govmdpi.com

For this compound, a QSAR model could be used to predict its CB1 binding affinity based on the affinities of related compounds like ADB-PINACA, 5F-ADB-PINACA, and other indazole-3-carboxamide analogs. acs.orgresearchgate.net The model would take into account descriptors related to the indazole core, the pentyl tail, and the specific hexanamide head group. Based on established SAR trends for this class of compounds, it is predicted that this compound would exhibit high potency at the CB1 receptor. acs.orgnih.govresearchgate.net The development of 3D-QSAR models for CB1 and CB2 binders has provided a practical tool for designing and optimizing the affinity and selectivity of new ligands. nih.gov

In Silico Prediction of Metabolic Fate and Metabolite Structures

In silico tools for metabolism prediction, such as MetaSite, are widely used to forecast the metabolic fate of new compounds. nih.govresearchgate.netnih.gov These programs use knowledge-based systems that recognize sites of metabolism based on the chemical structure of the compound and known enzymatic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes. nih.govfrontiersin.org

Studies on the metabolism of AB-PINACA and 5F-AB-PINACA have shown that in silico predictions with MetaSite align well with experimental results from human hepatocyte incubations. nih.govresearchgate.netnih.gov For AB-PINACA, the main metabolic pathways identified were carboxamide hydrolysis, hydroxylation of the pentyl side chain, and ketone formation. nih.gov Given the structural similarity, it is highly probable that this compound undergoes similar metabolic transformations.

The predicted major metabolites of this compound would likely include:

Hydroxylation at various positions on the N-pentyl chain.

Oxidation of the hydroxylated pentyl chain to form a ketone or a carboxylic acid.

Hydrolysis of the terminal amide group to form the corresponding carboxylic acid.

Hydroxylation of the indazole ring system.

Combinations of these reactions, followed by glucuronidation .

While in silico tools provide valuable predictions, they may not always capture the full complexity of in vivo metabolism, as some software primarily focuses on CYP450-mediated reactions and may not accurately predict the involvement of other enzymes like carboxylesterases. frontiersin.org Nevertheless, these predictions are crucial for guiding the search for metabolites in biological samples.

Forensic Science and Chemical Monitoring Contexts

Emergence Patterns and Trends in Global Illicit Drug Markets

The emergence of ADB-PINACA and its isomers is a direct response to national and international drug control measures. As authorities schedule specific synthetic cannabinoids, clandestine laboratories synthesize structurally similar but legally distinct analogues to flood the illicit market. regulations.govucsf.edu These substances are often marketed online as 'research chemicals' or 'legal highs' to avoid prosecution. ucsf.edu

While specific data on the prevalence of ADB-PINACA isomer 3 is not extensively documented in global reports, the trend for synthetic cannabinoids involves the rapid appearance and geographical spread of new compounds. aegislabs.com The detection of ADB-PINACA in various regions, including the US and Europe, suggests that its isomers, including isomer 3, are likely present in the illicit drug supply, albeit potentially at lower or currently underreported levels. ucsf.eduresearchgate.net The constant evolution of the SC market means that by the time a new compound is identified and controlled, it may have already been replaced by a new generation of analogues. aegislabs.com

Table 1: Emergence Timeline of Related Synthetic Cannabinoids

CompoundYear of First Detection (Approximate)Notes
JWH-018Late 2000sOne of the earliest widely abused synthetic cannabinoids. ucsf.edu
AB-PINACA2012An indazole-carboxamide synthetic cannabinoid. ljmu.ac.uk
ADB-PINACA2013A potent indazole-carboxamide synthetic cannabinoid. ucsf.edu
5F-ADB-PINACA2014A fluorinated analogue of ADB-PINACA. nih.gov
ADB-BINACANot specifiedA structural isomer of ADB-PINACA. cfsre.org

Challenges in Forensic Identification and Differentiation of SCRA Isomers

The primary challenge in the forensic analysis of this compound lies in its differentiation from other isomers, such as ADB-PINACA, AB-PINACA, and ADB-PINACA isomer 4. ljmu.ac.ukcfsre.org These compounds often share the same molecular formula and thus have identical molecular weights, making them difficult to distinguish using standard screening techniques. cfsre.org

Regioisomers, like this compound, have the same functional groups but at different positions on the core structure. This subtle structural difference can lead to very similar fragmentation patterns in mass spectrometry (MS), the workhorse of forensic drug analysis. cfsre.org Distinguishing between these isomers requires high-resolution analytical techniques and careful interpretation of the data. For instance, while ADB-BINACA and AB-PINACA are structural isomers with the same parent mass, their different chemical behavior and mass fragmentation patterns allow for their differentiation. cfsre.org

Another significant challenge is the lack of commercially available and well-characterized reference materials for every new isomer that emerges. researchgate.net Forensic laboratories rely on these standards to confirm the identity of a substance found in a sample. Without a specific reference standard for this compound, its unequivocal identification can be problematic.

Development of Forensic Analytical Strategies for Novel Synthetic Cannabinoids

To address the challenges posed by the proliferation of synthetic cannabinoid isomers, forensic laboratories have developed sophisticated analytical strategies. These typically involve a combination of chromatographic separation and mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of SCs. cfsre.org The separation of isomers can often be achieved by optimizing the gas chromatography conditions. The electron ionization (EI) mass spectra of isomers may show subtle differences in the relative abundance of fragment ions, which can be used for differentiation with careful analysis and comparison to reference spectra. cfsre.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative and often more sensitive method for the analysis of SCs. nih.gov Like GC-MS, chromatographic separation is key to resolving isomers. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting a selected precursor ion and analyzing the resulting product ions. Even if the initial mass spectra are similar, the MS/MS fragmentation patterns of isomers can exhibit unique product ions or different ion ratios, aiding in their differentiation. nih.gov

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the analysis of novel psychoactive substances. researchgate.net HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of a molecule and distinguishing between compounds with very similar masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information, definitively identifying the position of functional groups and thus differentiating between isomers. However, NMR is less sensitive than MS techniques and typically requires a larger, purer sample, making it less practical for routine forensic casework but invaluable for the characterization of new reference materials.

Table 2: Analytical Techniques for the Identification of Synthetic Cannabinoid Isomers

TechniquePrincipleApplication for Isomer Differentiation
GC-MSSeparates compounds based on their volatility and interaction with a stationary phase, followed by mass analysis.Can resolve isomers chromatographically and may show subtle differences in fragmentation patterns. cfsre.org
LC-MS/MSSeparates compounds based on their polarity, followed by tandem mass analysis for increased specificity.Can achieve chromatographic separation and produce distinct product ion spectra for isomers. nih.gov
LC-HRMSProvides highly accurate mass measurements, aiding in elemental composition determination.Can differentiate compounds with very close molecular weights. researchgate.net
NMRProvides detailed structural information based on the magnetic properties of atomic nuclei.Can definitively determine the position of functional groups, thus distinguishing isomers.

Interlaboratory Comparison and Proficiency Testing for SCRA Analysis

Interlaboratory comparisons and proficiency testing (PT) are crucial components of quality assurance in forensic laboratories. bipea.orgeurl-pops.eu These programs involve multiple laboratories analyzing the same samples to assess and compare their analytical performance. bipea.org Participation in PT schemes allows laboratories to evaluate their ability to correctly identify and quantify controlled substances, including novel and challenging compounds like synthetic cannabinoid isomers.

While specific PT schemes exclusively for this compound are not widely documented, general PT programs for synthetic cannabinoids are offered by various organizations. These programs help to ensure that the analytical methods used by different laboratories are reliable and produce comparable results. The data from these studies can highlight common analytical challenges and inform the development of best practice guidelines for the forensic community. The European Union Reference Laboratory for POPs, for example, organizes proficiency tests for various contaminants in food and feed. eurl-pops.eu

The constant emergence of new isomers underscores the need for PT providers to continuously update their programs to include the latest compounds detected on the illicit market.

Nomenclature and Classification Considerations for Newly Emerging Isomers

A systematic and unambiguous nomenclature system is essential for effective communication and data sharing among chemists, toxicologists, law enforcement, and legislative bodies. The naming of synthetic cannabinoids can be complex, with a single compound often having multiple synonyms.

The name "ADB-PINACA" is derived from its chemical structure, where "AD" refers to the adamantyl group, "B" to the butyl group, and "PINACA" to the indazole-3-carboxamide core with a pentyl chain. However, for its isomers, a more descriptive and systematic approach is required.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(2S)-1-amino-1-oxohexan-2-yl]-1-pentylindazole-3-carboxamide. nih.gov This systematic name precisely describes the molecular structure, avoiding the ambiguity of common names.

As new isomers emerge, it is crucial to assign them systematic names to prevent confusion. The development of a standardized naming convention for novel psychoactive substances is an ongoing effort in the forensic science community. This ensures that when a specific isomer like this compound is discussed, all parties have a clear and consistent understanding of the chemical entity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.